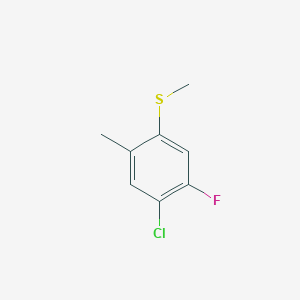
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of a sulfur atom bonded to a methyl group and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-5-fluoro-2-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential use as an antimicrobial agent. Its unique chemical structure allows it to disrupt the cell membranes of bacteria, leading to their death.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of various agrochemicals and pharmaceuticals. Its stability and reactivity make it an ideal starting material for large-scale production processes.
Mecanismo De Acción
The mechanism of action of (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and proteins, altering their function and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
- (5-Chloro-2-fluoro-4-methylphenyl)(methyl)sulfane
- Methyl(2,4,5-trifluorophenyl)sulfane
Uniqueness
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents on the phenyl ring. This arrangement imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H8ClFS |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-5-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 |
Clave InChI |
VDEYHPANRAECHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1SC)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


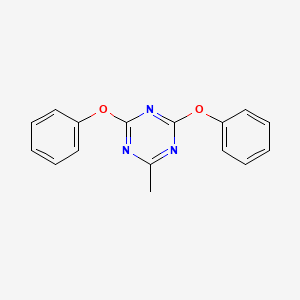
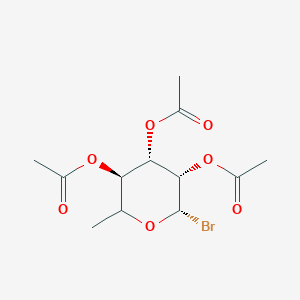
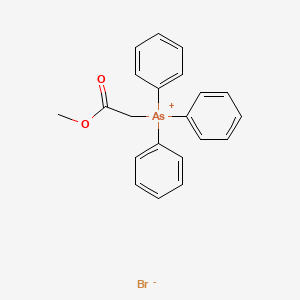
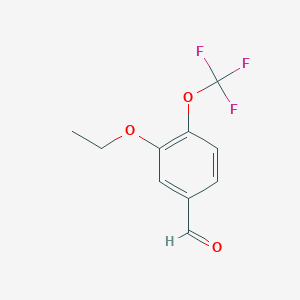
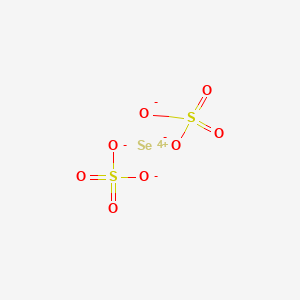
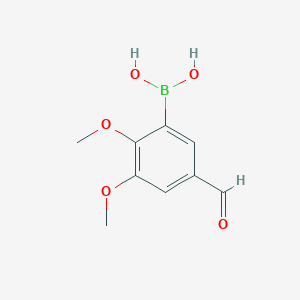
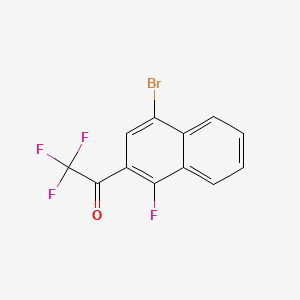
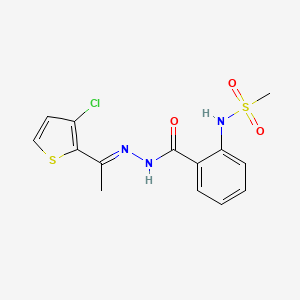
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
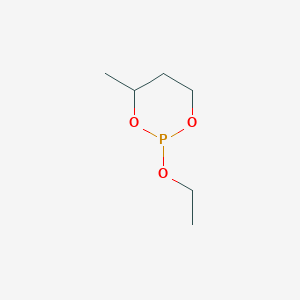
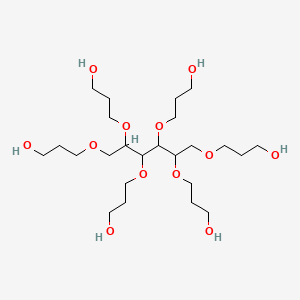
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
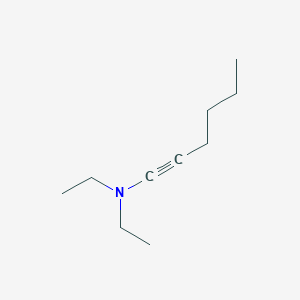
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
